molecular formula C11H10F2O2S B2556453 3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid CAS No. 1864061-65-3

3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid

Cat. No.: B2556453
CAS No.: 1864061-65-3
M. Wt: 244.26
InChI Key: LACGANVRKPXJLD-UHFFFAOYSA-N
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Description

3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring a cyclopropylmethylsulfanyl substituent at the 3-position and fluorine atoms at the 2- and 6-positions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its synthesis involves nucleophilic aromatic substitution reactions, as outlined in , where sodium hydroxide in tetrahydrofuran (THF) and methanol facilitates the introduction of the cyclopropylmethylsulfanyl group. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the steric and electronic properties of the cyclopropyl moiety, making it a versatile building block for further functionalization .

Properties

IUPAC Name

3-(cyclopropylmethylsulfanyl)-2,6-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2S/c12-7-3-4-8(16-5-6-1-2-6)10(13)9(7)11(14)15/h3-4,6H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACGANVRKPXJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC2=C(C(=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid typically involves the following steps:

    Formation of the Cyclopropylmethyl Sulfanyl Intermediate: This step involves the reaction of cyclopropylmethyl chloride with sodium sulfide to form cyclopropylmethyl sulfide.

    Introduction of the Difluorobenzoic Acid Moiety: The cyclopropylmethyl sulfide is then reacted with 2,6-difluorobenzoic acid in the presence of a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorobenzoic acid moiety can enhance its binding affinity and specificity towards certain targets, while the cyclopropylmethyl sulfanyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : The parent compound, 2,6-difluorobenzoic acid, has a higher melting point (157–161°C) than its derivatives, likely due to stronger intermolecular hydrogen bonding in the absence of bulky substituents .
  • logP Values : The logP of 3-(cyclopropylsulfamoyl)-2,6-difluorobenzoic acid (1.439) suggests moderate lipophilicity, which may enhance membrane permeability compared to the more polar 2,6-difluorobenzoic acid .

Q & A

Q. How do hydrogen-bonding networks in the solid state affect dissolution kinetics?

  • Methodology : Compare dissolution rates of polymorphs (e.g., anhydrous vs. hydrate forms) using intrinsic dissolution testing. Correlate with SCXRD stronger O–H⋯O dimers (R²²(8) motifs) may reduce solubility .

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